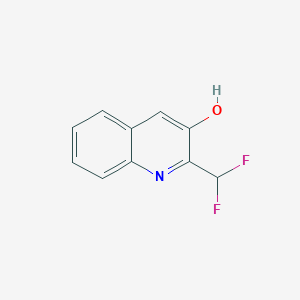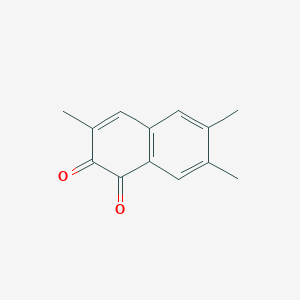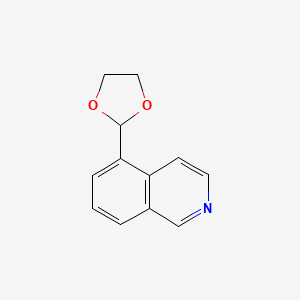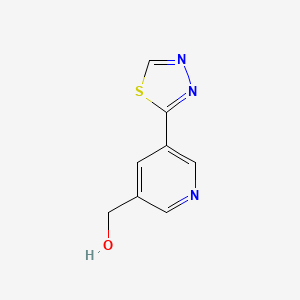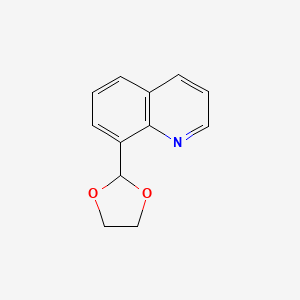
8-(1,3-Dioxolan-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system fused with a 1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with 1,3-dioxolane in the presence of a catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as triethylamine or sodium hydroxide are often employed to facilitate the reaction .
化学反応の分析
Types of Reactions: 8-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Phenylacetylene, palladium chloride
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
8-(1,3-Dioxolan-2-yl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular metabolism, thereby exerting its antiparasitic and anticancer effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a promising candidate for therapeutic applications.
類似化合物との比較
8-(1,3-Dioxolan-2-yl)quinoline can be compared with other quinoline derivatives:
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
8-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChIキー |
LYJRUEHWVFFOKC-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


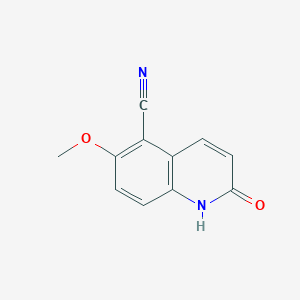
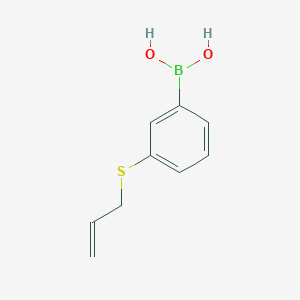
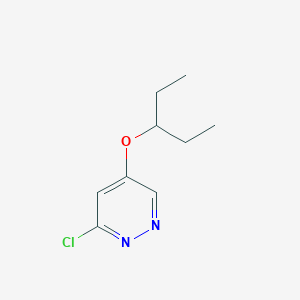

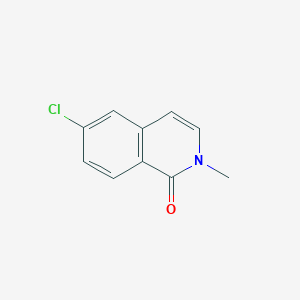
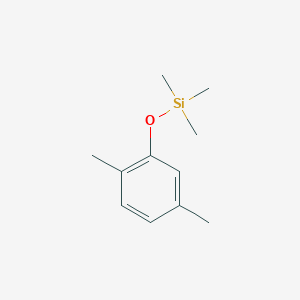

![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
